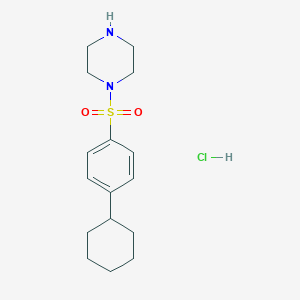

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of 344.9 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields, and the product is then purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:

Piperazine: A simple nitrogen heterocycle used in various pharmaceutical applications.

Cariprazine: An atypical antipsychotic agent with a piperazine core structure.

Sildenafil: A well-known drug for treating erectile dysfunction, also containing a piperazine moiety.

The uniqueness of this compound lies in its specific sulfonyl and cyclohexyl substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Biologische Aktivität

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride is a piperazine derivative characterized by its unique structural features, which include a cyclohexyl group and a sulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, receptor binding, and cytotoxicity against various cancer cell lines. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C16H25ClN2O2S

- Molecular Weight : 344.9 g/mol

- CAS Number : 1803600-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's sulfonyl and cyclohexyl substituents enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity.

1. Enzyme Inhibition

Research indicates that compounds with similar piperazine structures exhibit significant enzyme inhibition properties. For instance, studies have shown that piperazine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially impacting drug metabolism and pharmacokinetics .

2. Receptor Binding

This compound has been explored for its interaction with cannabinoid receptors, particularly CB1. In vitro studies suggest that this compound may function as an inverse agonist at CB1 receptors, which could have implications for appetite regulation and obesity treatment .

3. Cytotoxicity Against Cancer Cells

Several studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. Notably, compounds similar to this compound demonstrated significant inhibitory effects on various cancer types, including breast, liver, and colon cancers. For example, a study reported that piperazine derivatives exhibited substantial growth inhibition in liver (HUH7) and breast (MCF7) cancer cell lines .

Case Studies

- Cytotoxicity Study : A series of piperazine derivatives were tested against multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, showcasing their potential as anticancer agents .

- Receptor Interaction Analysis : Investigations into the binding affinity of this compound revealed that it selectively binds to CB1 receptors with a Ki value comparable to established cannabinoid receptor antagonists .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Piperazine | Simple nitrogen heterocycle | Various pharmaceutical applications |

| Cariprazine | Atypical antipsychotic | Modulates dopamine receptors |

| Sildenafil | PDE5 inhibitor | Treats erectile dysfunction |

The distinct sulfonyl and cyclohexyl substituents in this compound confer unique chemical properties that differentiate it from these analogs.

Eigenschaften

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h6-9,14,17H,1-5,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMHMHCNQUEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.